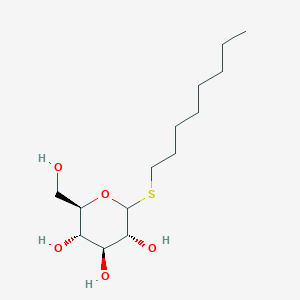

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol

Description

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVLVOOFCGWBCS-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893686 | |

| Record name | Octyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85618-21-9 | |

| Record name | Octyl β-D-thioglucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85618-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, octyl 1-thio | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol

An In-depth Technical Guide to the

Executive Summary

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol, a model S-linked glycoside or thioglycoside. Thioglycosides are sulfur analogs of O-glycosides where the anomeric oxygen is replaced by a sulfur atom. This modification imparts significant resistance to enzymatic hydrolysis, making them valuable tools in glycobiology as enzyme inhibitors, therapeutic candidates, and stable haptens for immunological studies.[1][2] The synthesis detailed herein follows a robust and efficient three-step pathway starting from the ubiquitous and inexpensive monosaccharide, D-glucose. The core strategy involves: (1) global protection of the hydroxyl groups via peracetylation, which also serves to activate the anomeric carbon; (2) stereoselective introduction of the octylthio- moiety at the anomeric position via a Lewis acid-catalyzed glycosylation; and (3) final deprotection under mild basic conditions to yield the target compound. This document provides not only step-by-step protocols but also the underlying chemical principles and rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Significance of Thioglycosides

In the field of glycobiology, the glycosidic bond (C-O-C) is the fundamental linkage that connects monosaccharides into complex oligosaccharides and glycoconjugates.[3] However, this bond is susceptible to cleavage by a vast class of enzymes known as glycosidases. For many research and therapeutic applications, this inherent instability is a significant drawback. The synthesis of thioglycosides, which feature a more robust thioglycosidic bond (C-S-C), offers a compelling solution.[4] The sulfur atom's lower basicity and greater polarizability compared to oxygen render the C-S bond significantly more stable against acid-catalyzed and enzymatic hydrolysis.

The target molecule, this compound (an S-octyl-glucopyranoside), embodies this principle. The octyl group provides a significant hydrophobic aglycone, making it a useful model for studying interactions in biological membranes or as a synthetic intermediate for more complex structures. The primary challenge in carbohydrate synthesis is achieving regioselectivity, as the multiple hydroxyl groups on the pyranose ring have similar reactivity.[5] Therefore, a carefully designed protecting group strategy is not merely advantageous but essential for a successful synthesis.[6] This guide will elucidate a proven strategy that leverages the unique reactivity of the anomeric position to achieve the desired transformation efficiently.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into simpler, commercially available precursors. This analysis forms the blueprint for our forward synthesis. The key thioglycosidic bond is identified as the primary disconnection, tracing the molecule back to a protected glucose donor and octanethiol.

Caption: Retrosynthetic pathway for the target thioglycoside.

Synthetic Strategy & Experimental Protocols

The forward synthesis is executed in three distinct stages, beginning with D-glucose. Each protocol is designed to be self-validating, with clear endpoints and characterization guidance.

Step 1: Protection via Peracetylation of D-Glucose

Expert Rationale: The first step is the complete acetylation of all five hydroxyl groups of D-glucose. This is a cornerstone of carbohydrate chemistry for several reasons:

-

Protection: It renders the C2, C3, C4, and C6 hydroxyls unreactive, preventing them from competing as nucleophiles in the subsequent glycosylation step.[5]

-

Activation: The acetyl group at the anomeric position (C1) is an excellent leaving group, particularly when activated by a Lewis acid, facilitating its displacement.

-

Solubility: The resulting β-D-glucopyranose pentaacetate is highly soluble in common organic solvents, simplifying reaction setup and purification.

The reaction is typically performed using acetic anhydride with a catalyst. Sodium acetate is a mild, effective, and economical choice.

Experimental Protocol: Synthesis of β-D-Glucopyranose Pentaacetate

-

Combine D-glucose (1.0 eq) and anhydrous sodium acetate (0.5 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add acetic anhydride (5.0 eq) to the flask.

-

Heat the mixture in a water bath at 100°C for 2 hours with vigorous stirring. The solid suspension should dissolve to form a clear solution.

-

After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water (approx. 10 volumes) while stirring.

-

Continue stirring until the excess acetic anhydride has hydrolyzed and the product precipitates as a white solid.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford β-D-glucopyranose pentaacetate as a white crystalline solid.

Step 2: Lewis Acid-Catalyzed Thioglycosylation

Expert Rationale: This is the key bond-forming step. The reaction proceeds via the displacement of the anomeric acetate by the sulfur nucleophile, octanethiol. A Lewis acid, Boron Trifluoride Etherate (BF₃·OEt₂), is used to activate the glycosyl donor.[7] The Lewis acid coordinates to the oxygen of the anomeric acetate, enhancing its leaving group ability and promoting the formation of a transient oxocarbenium ion intermediate. The thiol then attacks this electrophilic species. The reaction is performed in a dry, aprotic solvent like dichloromethane (DCM) to prevent hydrolysis of the Lewis acid and the activated intermediate.

Experimental Protocol: Synthesis of Octyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

-

Dissolve β-D-glucopyranose pentaacetate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add octanethiol (1.2 eq) to the solution via syringe.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add Boron Trifluoride Etherate (BF₃·OEt₂) (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 3:1 v/v).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, dilute with additional DCM, and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the product as a clear, colorless oil.

Step 3: Global Deprotection via Zemplén Deacetylation

Expert Rationale: The final step is the removal of the four acetyl protecting groups to reveal the target triol. The Zemplén deacetylation is the method of choice.[8] It employs a catalytic amount of sodium methoxide in methanol. This is a mild, base-catalyzed transesterification reaction where the acetyl groups are transferred from the sugar to the methanol solvent, forming methyl acetate. The reaction is highly efficient and proceeds under conditions that do not cleave the acid-stable thioglycosidic bond.[9] The reaction is easily neutralized using an acidic ion-exchange resin, which simplifies purification.

Experimental Protocol:

-

Dissolve the purified acetylated thioglycoside (1.0 eq) in anhydrous methanol.

-

Add a freshly prepared 0.5 M solution of sodium methoxide in methanol until the pH reaches 9-10. A catalytic amount (e.g., 0.1 eq) is typically sufficient.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Once the reaction is complete, neutralize the mixture by adding Amberlite® IR120 (H⁺ form) ion-exchange resin until the pH is neutral (pH ≈ 7).

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting crude product can be purified by silica gel chromatography (using a DCM/methanol gradient) or by recrystallization to afford the final product as a white solid.

Overall Synthetic Workflow and Data Summary

The complete synthetic pathway is a linear progression from a common starting material to the final functionalized thioglycoside.

Caption: Forward synthesis workflow diagram.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | D-Glucose | Acetic Anhydride, Sodium Acetate | β-D-Glucopyranose Pentaacetate | 85-95% |

| 2 | β-D-Glucopyranose Pentaacetate | Octanethiol, BF₃·OEt₂ | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 75-85% |

| 3 | Acetylated Thioglycoside | Sodium Methoxide, Methanol | This compound | 90-98% |

Conclusion

This guide outlines a reliable and high-yielding synthesis for this compound. The three-step sequence, employing standard protection, stereoselective thioglycosylation, and mild deprotection, represents a classic and effective strategy in carbohydrate chemistry. The principles and protocols described are not only applicable to the specific target molecule but are also broadly adaptable for the synthesis of a wide range of other thioglycosides with diverse aglycone groups. The resulting product serves as a valuable molecular tool for researchers, scientists, and drug development professionals investigating biological systems where glycosidase stability is a critical factor.

References

-

Yao, H., Liu, X., & Wang, Y. (2022). Recent advances in the synthesis of thiosugars using glycal donors. Taylor & Francis Online. [Link]

-

Driguez, P.-A. (2001). Synthesis and Biological Properties of Monothiosaccharides. Bentham Science. [Link]

-

Yao, H., Liu, X., & Wang, Y. (2022). Recent advances in the synthesis of thiosugars using glycal donors. Taylor & Francis Online. [Link]

- Not available.

-

Gómez, M., Quincoces, J., Peseke, K., Michalik, M., & Reinke, H. (1999). Synthesis of Anellated Pyranose Derivatives on the Basis of Levoglucosenone. Journal of Carbohydrate Chemistry. [Link]

- Not available.

-

Robina, I., & Vogel, P. (2002). The Synthesis of Disaccharides, Oligosaccharides and Analogues Containing Thiosugars. Bentham Science. [Link]

- Not available.

- Not available.

- Not available.

- Not available.

-

Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. Synthetic Communications. [Link]

- Not available.

-

Ferrières, V. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]

- Not available.

-

Volbeda, A. G., & van der Marel, G. A. (2017). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

- Not available.

- Not available.

- Not available.

-

Wang, T., & Demchenko, A. (2019). Synthesis of carbohydrate building blocks: Via regioselective uniform protection/deprotection strategies. ResearchGate. [Link]

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

-

Carbohydrate Chemistry Part 5. Chemical Glycosylation. (2020). YouTube. [Link]

- Not available.

-

Bertozzi, C. (2013). Glycosylation. YouTube. [Link]

- Not available.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The Synthesis of Disaccharides, Oligosaccharides and Analogues Containing Thiosugars | Bentham Science [eurekaselect.com]

- 3. youtube.com [youtube.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides - Lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Physicochemical Properties in the Advancement of Novel Thioglycosides: A Technical Guide for Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. Among the promising classes of molecules, thioglycosides have emerged as compelling candidates, largely owing to their unique structural and functional attributes. The substitution of the glycosidic oxygen with a sulfur atom imparts a profound influence on their physicochemical properties, leading to increased stability against enzymatic hydrolysis and offering new avenues for therapeutic intervention. This guide provides an in-depth exploration of the critical physicochemical properties of novel thioglycosides, offering a technical framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols for characterization, and underscore the direct implications of these properties on the journey from a promising molecule to a potential therapeutic agent.

The Thioglycosidic Bond: A Gateway to Enhanced Stability and Novel Bioactivity

The fundamental distinction of a thioglycoside lies in the replacement of the exocyclic oxygen atom of the glycosidic linkage with a sulfur atom. This seemingly subtle modification has profound implications for the molecule's stability and, consequently, its biological activity. Unlike their O-glycoside counterparts, which are susceptible to enzymatic cleavage by glycosidases, thioglycosides exhibit significantly greater resistance to hydrolysis.[1][2] This enhanced stability is a cornerstone of their therapeutic potential, as it can lead to improved pharmacokinetic profiles, allowing for sustained target engagement and potentially reduced dosing frequency.

The increased stability of the thioether linkage makes thioglycosides excellent metabolic decoys.[2] By mimicking natural carbohydrate ligands, they can intercept metabolic pathways without being readily degraded, leading to the truncation of cell-surface glycans and modulation of cellular adhesion processes.[2] This mechanism is particularly relevant in inflammation and cancer metastasis, where aberrant glycosylation plays a crucial role.

Core Physicochemical Properties Dictating Therapeutic Potential

A thorough understanding and optimization of the physicochemical properties of novel thioglycosides are paramount for their successful development as therapeutic agents. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its efficacy and safety.[3][4]

Solubility: The "Entry Ticket" to Biological Systems

Aqueous solubility is a critical prerequisite for a drug candidate's bioavailability.[5] A compound must be in solution to be absorbed and distributed throughout the body. While the introduction of a sulfur atom can influence the polarity and crystal packing of a molecule, the overall solubility of a thioglycoside is heavily dictated by the nature of the aglycone and the protecting groups on the carbohydrate moiety.

Table 1: Key Physicochemical Descriptors and their Importance in Drug Discovery

| Physicochemical Property | Importance in Drug Discovery |

| Aqueous Solubility | Essential for absorption and bioavailability. Poor solubility can lead to formulation challenges and inadequate drug exposure.[5] |

| Lipophilicity (LogP/LogD) | Influences membrane permeability, protein binding, and metabolic clearance. A delicate balance is required to ensure sufficient absorption without excessive toxicity or rapid metabolism.[3] |

| pKa | Determines the ionization state of a molecule at physiological pH, which affects solubility, permeability, and receptor binding. |

| Hydrogen Bonding | Crucial for target recognition and binding affinity. The number of hydrogen bond donors and acceptors is a key parameter in "drug-likeness" rules. |

| Stability | Resistance to chemical and enzymatic degradation determines the in vivo half-life and therapeutic window of a drug. |

Lipophilicity: Navigating the Cellular Maze

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[3] This property is a double-edged sword in drug design. Sufficient lipophilicity is necessary for a molecule to traverse cellular membranes and reach its intracellular target.[3] However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins (reducing the free drug concentration), and enhanced metabolic clearance by liver enzymes.[3]

Ionization Constant (pKa): The pH-Dependent Persona

Many drug molecules contain ionizable functional groups. The pKa of a compound dictates its ionization state at a given pH.[3] For thioglycosides, the acidity of the thiol precursor and the potential for ionization in other parts of the molecule can significantly impact solubility and membrane permeability. The ionized form of a drug is generally more water-soluble, while the neutral form is more lipid-soluble and thus more readily permeates cell membranes.

Hydrogen Bonding: The Language of Molecular Recognition

Hydrogen bonds are fundamental to the specific interactions between a drug molecule and its biological target.[6] The hydroxyl groups on the carbohydrate scaffold of a thioglycoside, as well as any functional groups on the aglycone, can act as hydrogen bond donors and acceptors. The precise arrangement and number of these groups are critical for achieving high binding affinity and selectivity.

Experimental and Computational Workflows for Physicochemical Profiling

A robust and systematic approach to characterizing the physicochemical properties of novel thioglycosides is essential for making informed decisions during the drug discovery process. This involves a combination of experimental measurements and computational predictions.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]

The Tetrahydropyran Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Importance of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a deceptively simple scaffold that has emerged as a cornerstone in medicinal chemistry. Often considered a bioisostere of cyclohexane, the THP moiety offers distinct physicochemical advantages that make it a "privileged" structure in drug design.[1] Its introduction into a molecule can improve aqueous solubility, modulate lipophilicity, and provide a hydrogen bond acceptor through its ether oxygen, all while maintaining a conformationally restricted, low-entropy core.[1] These attributes help to enhance pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and can lead to tighter binding interactions with biological targets.[1] This guide provides a comprehensive overview of the diverse biological activities of THP derivatives, delves into their mechanisms of action, and presents practical experimental workflows for their evaluation.

Section 1: A Spectrum of Biological Activities

The structural versatility of the THP core allows for its incorporation into molecules targeting a vast array of diseases. This has led to the development of THP-containing compounds with a wide range of potent biological activities.

1.1 Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key driver of numerous diseases. THP derivatives have shown significant promise in this area. For instance, the compound ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20) has demonstrated both antinociceptive (pain-relieving) and anti-inflammatory effects in murine models.[2][3] Its mechanism involves the opioid system for analgesia and the reduction of pro-inflammatory cytokines like TNF-α and IL-6 for its anti-inflammatory action.[2][3][4] Other hybrid THP derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[5][6][7] One such derivative acts as a dual COX-2/5-LO inhibitor, offering a multi-pronged approach to treating inflammatory conditions.[7]

1.2 Anticancer Activity

The THP scaffold is a recurring motif in anticancer drug development. Novel THP-triazole hybrids have exhibited significant antiproliferative activity against a panel of human tumor cell lines, including A549 (lung), HeLa (cervical), and SW1573 (lung).[8] The natural product Baicalin, which features a THP-derived ring, shows strong cytotoxicity towards MCF-7 breast cancer cells.[9] Furthermore, synthetic biscoumarin and dihydropyran derivatives have displayed potent antitumor activities against HuTu80 (duodenal), 4T1 (breast), and PANC1 (pancreatic) cancer cell lines, in some cases exceeding the potency of the standard chemotherapeutic agent carboplatin.[10] The mechanisms are varied, with some compounds inducing cell cycle arrest and others inhibiting key enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells.[11][12]

1.3 Antiviral Activity

In the field of virology, the THP ring is integral to the structure of several potent inhibitors, particularly against HIV. The THP scaffold, often as a bis- or tris-tetrahydrofuran (THF) derivative, serves as a key P2 ligand in HIV-1 protease inhibitors.[13][14] This structural element is designed to effectively fill the enzyme's hydrophobic binding pocket, enhancing van der Waals interactions and leading to picomolar inhibitory constants (Ki).[13] The flexibility of the THP ring can also help accommodate enzyme mutations, a critical feature for combating drug-resistant viral strains.[13] Beyond HIV, THP derivatives have been investigated as inhibitors of the Hepatitis B Virus (HBV) by disrupting capsid assembly.[15]

1.4 Antibacterial Activity

With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. The THP scaffold is being explored in this context, notably in inhibitors of the bacterial enzyme UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is essential for the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. THP-based hydroxamates have shown nanomolar inhibition of P. aeruginosa LpxC, representing a promising new class of Gram-negative antibacterial agents.[16]

Section 2: Mechanisms of Action & Key Molecular Targets

The biological effects of THP derivatives are underpinned by their interactions with specific molecular targets. Understanding these mechanisms is crucial for rational drug design and optimization.

A common mechanism for THP-containing anti-inflammatory agents is the inhibition of the NF-κB signaling pathway. In an inflammatory state, signaling molecules like TNF-α bind to their receptors, leading to the activation of the IKK complex. IKK phosphorylates IκBα, targeting it for degradation and releasing the NF-κB transcription factor. NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Certain THP derivatives intervene by inhibiting the IKK complex, thereby preventing NF-κB activation and suppressing the inflammatory response.

Caption: Inhibition of the NF-κB Pro-inflammatory Signaling Pathway.

Section 3: Data Summary of Bioactive THP Derivatives

The potency of THP derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). These values provide a standardized measure for comparing the efficacy of different compounds.

| Compound Class | Target Cell Line / Enzyme | Biological Activity | IC₅₀ Value (µM) | Reference |

| THP-Triazole Hybrid | HeLa (Cervical Cancer) | Anticancer | 3.6 - 4.1 | [17] |

| THP-Triazole Hybrid | MCF-7 (Breast Cancer) | Anticancer | 5.2 - 11.9 | [17] |

| Tetrahydrocurcumin-Triazole | HCT-116 (Colon Cancer) | Anticancer | 1.09 | [11][18] |

| Tetrahydrocurcumin-Triazole | A549 (Lung Cancer) | Anticancer | 45.16 | [11][18] |

| THP-based LpxC Inhibitor | P. aeruginosa LpxC | Antibacterial (Enzymatic) | 0.0074 | [16] |

| THP-based LpxC Inhibitor | P. aeruginosa PAO1 | Antibacterial (Cellular) | 50 | [16] |

| HBV Capsid Inhibitor | HepG2.2.15 cells | Antiviral (HBV) | 0.01 | [15] |

Section 4: Experimental Workflow for Activity Assessment

Evaluating the biological activity of novel THP derivatives requires a systematic, multi-step approach, progressing from broad screening to specific mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 3. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Exploring the therapeutic potential of baicalin against MCF-7 breast cancer cells: biochemical, in vitro, and computational perspectives [frontiersin.org]

- 10. Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives [mdpi.com]

- 11. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Evaluation of Tetrahydropyrrolo[1,2-c]pyrimidines as Capsid Assembly Inhibitors for HBV Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Octylsulfanyl-Containing Compounds

A Focus on S-Octyl-L-Cysteine Analogues and the Primacy of Physicochemical Properties

Introduction

Within the expansive landscape of medicinal chemistry, the thioether linkage represents a cornerstone functional group, present in a multitude of clinically significant molecules.[1][2] When this sulfur atom is appended with an eight-carbon alkyl chain—the octyl group—it forms an octylsulfanyl moiety. This structural feature imparts a unique combination of chemical reactivity and potent physicochemical properties that drive biological activity. Octylsulfanyl-containing compounds, particularly those built upon an amino acid scaffold like S-octyl-L-cysteine, serve as compelling subjects for mechanistic investigation. Their actions are not dictated by a single mode of interaction but rather by a confluence of factors, primarily driven by the significant lipophilicity of the octyl chain and the interactive potential of the thioether sulfur.

This guide provides a detailed exploration of the mechanisms of action associated with octylsulfanyl-containing compounds. We will dissect how the interplay between the lipophilic alkyl chain and the core scaffold governs target engagement, cellular permeability, and overall pharmacological profile. By focusing on well-characterized examples and foundational biochemical principles, this document will serve as a technical resource for researchers engaged in the design and analysis of this promising class of molecules.

Chapter 1: The Physicochemical Driver: Lipophilicity's Role in Absorption, Distribution, and Target Affinity

The defining characteristic of an octylsulfanyl group is its pronounced lipophilicity, or "fat-loving" nature. This property is a critical determinant of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3] In drug discovery, lipophilicity is often quantified as the logarithm of the partition coefficient (LogP), which measures a compound's differential solubility between a non-polar solvent (like octanol) and water.[4] A long alkyl chain like an octyl group dramatically increases a molecule's LogP value.

This high lipophilicity has several profound consequences:

-

Enhanced Membrane Permeability: Cellular membranes are lipid bilayers. Highly lipophilic compounds can more readily partition into and diffuse across these barriers, facilitating absorption from the gastrointestinal tract and entry into target cells.[4][]

-

Increased Target Affinity: The binding pockets of many enzymes and receptors are lined with hydrophobic amino acid residues. The octyl chain can form strong van der Waals interactions within these pockets, significantly enhancing the compound's binding affinity and potency.[] This principle underpins the optimization of many drug candidates.

-

Potential for Off-Target Effects: While beneficial for target binding, excessive lipophilicity can lead to non-specific binding to other proteins and accumulation in fatty tissues, which can cause toxicity.[6][7] Therefore, achieving a balanced lipophilicity is a key goal in drug design.[3]

The journey of a lipophilic drug from administration to its intracellular target is a multi-step process heavily influenced by its physicochemical properties.

Caption: Logical workflow of a lipophilic drug's journey in the body.

Chapter 2: Primary Mechanism of Action: Competitive Enzyme Inhibition

A predominant mechanism of action for many S-alkyl-L-cysteine derivatives is the competitive inhibition of enzymes for which L-arginine is a natural substrate. The structural mimicry of the L-cysteine backbone to L-arginine, combined with the binding contribution of the alkyl chain, makes these compounds potent inhibitors of enzymes like Nitric Oxide Synthase (NOS).

Case Study: Nitric Oxide Synthase (NOS) Inhibition

Nitric Oxide Synthases (eNOS, nNOS, iNOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[8] NO is a critical signaling molecule, but its overproduction by inducible NOS (iNOS) is implicated in inflammatory diseases and septic shock.[9][10] Consequently, selective iNOS inhibitors are of significant therapeutic interest.[11]

S-alkyl-L-cysteine derivatives function as classic competitive inhibitors of NOS:

-

Active Site Recognition: The L-cysteine portion of the molecule mimics the L-arginine substrate, allowing it to enter the NOS active site.

-

Hydrophobic Pocket Occupancy: The octyl chain extends into a hydrophobic substrate-binding channel, where it forms favorable interactions. This anchors the inhibitor firmly in the active site, preventing L-arginine from binding and thereby blocking NO synthesis.

The length of the alkyl chain is critical. Shorter chains (e.g., ethyl, propyl) are less potent inhibitors because they do not fully occupy the hydrophobic channel. The octyl chain provides a significant increase in binding affinity due to these extended hydrophobic interactions.

Caption: Experimental workflow for the in vitro NOS Inhibition (Griess) Assay.

Data Presentation: Comparative Analysis of Enzyme Inhibitors

Summarizing quantitative data in a structured table is essential for comparing the potency of different compounds.

| Compound | Target Enzyme | IC₅₀ (nM) | Lipophilicity (cLogP) | Reference |

| S-Ethyl-L-thiocitrulline | nNOS | 390 | ~1.5 | [12] |

| S-Methyl-L-thiocitrulline | nNOS | 630 | ~1.0 | [12] |

| S-Trityl-L-cysteine | Kinesin Eg5 | 500 | >5.0 | [13] |

| Hypothetical S-Octyl-L-cysteine | iNOS | < 100 | ~4.5 | N/A |

Note: Data for S-octyl-L-cysteine is hypothetical to illustrate the expected trend of increased potency with increased lipophilicity.

Conclusion

The mechanism of action of octylsulfanyl-containing compounds is a compelling illustration of how fundamental physicochemical properties translate into specific pharmacological effects. The octyl group is not merely a passive structural element; it is an active driver of biological activity, enhancing membrane permeability and creating powerful hydrophobic interactions that anchor the molecule to its target. When combined with a scaffold that mimics a natural substrate, such as in S-octyl-L-cysteine, this results in potent and often selective enzyme inhibition. Furthermore, the inherent redox activity of the thioether moiety presents additional mechanistic possibilities, including antioxidant effects and novel strategies for targeted drug delivery. A thorough understanding of these interconnected mechanisms, validated through rigorous experimental protocols, is paramount for the rational design and development of next-generation therapeutics based on this versatile chemical motif.

References

- ResearchGate. (n.d.). (PDF) Thioethers: An Overview. Retrieved from ResearchGate. [URL: https://www.researchgate.

- Oh, J. K., et al. (2016). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876829/]

- Morihara, N., et al. (2019). Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6958239/]

- Koll, A., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7803621/]

- Xu, B., et al. (2021). Benzyl thioether formation merging copper catalysis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02131a]

- Block, E., et al. (2010). Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20694726/]

- BOC Sciences. (2024). Lipophilicity of Drug. Retrieved from BOC Sciences. [URL: https://www.bocsci.com/blog/lipophilicity-of-drug/]

- Nickerson, W. J., Falcone, G., & Strauss, G. (1963). Studies on Quinone-Thioethers. I. Mechanism of Formation and Properties of Thiodione. Biochemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/bi00902a001]

- Grokipedia. (2026). S-alkylcysteine lyase. Retrieved from Grokipedia. [URL: https://grokipedia.org/S-alkylcysteine_lyase]

- Furfine, E. S., et al. (1994). Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry. [URL: https://www.jbc.org/article/S0021-9258(18)47230-0/fulltext]

- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22992213/]

- Brier, S., et al. (2006). S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16873369/]

- Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews. [URL: https://www.ahajournals.org/doi/10.1161/01.RES.0000287822.35059.AC]

- OMICS International. (n.d.). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Retrieved from OMICS International. [URL: https://www.omicsonline.org/open-access/lipophilicity-understanding-the-role-of-lipid-affinity-in-drug-design-and-absorption-112338.html]

- Hansel, A., & Barnes, P. J. (2010). Inhibition of inducible nitric oxide synthase in respiratory diseases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21039420/]

- Yilancioglu, K., et al. (2014). Target-independent prediction of drug synergies using only drug lipophilicity. VIVO. [URL: https://vivo.brown.edu/display/n2511]

- P, Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [URL: https://www.azolifesciences.com/article/Importance-of-Solubility-and-Lipophilicity-in-Drug-Development.aspx]

- Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/10331082/]

- Tzeng, E., & Billiar, T. R. (2015). Nitric oxide inhibition strategies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4520331/]

- Morihara, N., et al. (2019). Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31888204/]

- Skoufias, D. A., et al. (2006). S-Trityl-L-cysteine Is a Reversible, Tight Binding Inhibitor of the Human Kinesin Eg5 That Specifically Blocks Mitotic Progression. ResearchGate. [URL: https://www.researchgate.net/publication/6949987_S-Trityl-L-cysteine_Is_a_Reversible_Tight_Binding_Inhibitor_of_the_Human_Kinesin_Eg5_That_Specifically_Blocks_Mitotic_Progression]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzyl thioether formation merging copper catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08015F [pubs.rsc.org]

- 3. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 6. Target-independent prediction of drug synergies using only drug lipophilicity. [vivo.weill.cornell.edu]

- 7. azolifesciences.com [azolifesciences.com]

- 8. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of inducible nitric oxide synthase in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Thioglycosides from Natural Sources

Abstract

Thioglycosides, sulfur-containing analogues of glycosides, represent a fascinating and underexplored class of natural products.[1] Their unique chemical properties, including increased stability against enzymatic hydrolysis compared to their O-glycoside counterparts, make them compelling candidates for drug discovery and development.[2][3] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals embarking on the quest for novel thioglycosides from the vast chemical library of the natural world. We will navigate the intricate journey from bioprospecting and extraction to state-of-the-art purification and structural elucidation, emphasizing the causal logic behind methodological choices to ensure a robust and scientifically sound discovery workflow.

Introduction: The Scientific Case for Thioglycoside Discovery

Glycosides are ubiquitous in nature, playing critical roles in biological systems.[4] Their sulfur-containing cousins, thioglycosides, are significantly rarer but possess intriguing bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][5] The core distinction lies in the S-glycosidic bond, which replaces the more common O-glycosidic bond, conferring enhanced metabolic stability—a highly desirable trait in therapeutic agents.[1][2][6]

The discovery of novel thioglycosides, such as the recently characterized compounds from Wasabia japonica which feature an extremely rare disulfide bridge, underscores the chemical diversity yet to be uncovered.[7] This guide is designed to equip researchers with the strategic and technical expertise required to systematically mine natural sources for these promising molecules.

The Workflow: A Logic-Driven Approach to Isolation

The path from a raw natural source to a purified, characterized thioglycoside is a multi-stage process. Each step is designed to progressively enrich the target compounds while systematically removing impurities. The causality behind this workflow is rooted in the principles of chemistry and chromatography, leveraging the physicochemical properties of the target molecules to achieve separation.

Caption: High-level workflow for thioglycoside discovery.

Phase 1: Prospecting and Extraction

Bioprospecting and Sample Preparation

The search for novel thioglycosides begins with the selection of promising natural sources. Plants from families known for producing sulfur-containing compounds (e.g., Brassicaceae), as well as unique microbial and marine organisms, are logical starting points.[7] Proper sample handling is paramount. Plant materials should be dried to halt enzymatic degradation, while microbial cultures require careful optimization of growth conditions to maximize secondary metabolite production.[8]

Extraction: Liberating the Target Molecules

Extraction is the first critical step to isolate compounds from the complex biological matrix.[9] The choice of solvent is dictated by the polarity of the target thioglycosides.

Rationale: Glycosides are generally polar molecules. Therefore, polar solvents like methanol, ethanol, or hydroalcoholic mixtures are most effective for their extraction.[9][10] Hot percolation methods, such as Soxhlet extraction, can increase efficiency and deactivate enzymes that might otherwise degrade the target compounds.[11] However, for thermolabile glycosides, extraction at lower temperatures (below 45°C) is advisable.[11]

Table 1: Comparison of Common Extraction Solvents

| Solvent | Polarity Index | Advantages | Disadvantages |

|---|---|---|---|

| Methanol | 5.1 | Extracts a broad range of polar compounds.[9] | Can extract pigments and other interferences. |

| Ethanol | 4.3 | Generally regarded as safe (GRAS); good solvent for many glycosides.[9][10] | Slightly less efficient for highly polar compounds than methanol. |

| Ethyl Acetate | 4.4 | Extracts semi-polar compounds; useful for fractionation.[9] | Poor solvent for highly polar glycosides. |

| Water | 10.2 | Extracts highly polar compounds; non-toxic. | Can extract sugars, tannins, and salts; risk of microbial growth. |

Phase 2: Dereplication - The "Fail Fast" Approach

One of the most significant challenges in natural product discovery is the re-isolation of known compounds.[12] Dereplication is the crucial, early-stage process of rapidly identifying known metabolites in a crude extract to prioritize fractions containing novel entities.[12][13]

Methodology: High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of modern dereplication.[8][14] By comparing the acquired data (e.g., mass-to-charge ratios, fragmentation patterns, and NMR spectra) against comprehensive databases of natural products, known compounds can be quickly flagged.[15] This metabolomics-driven approach saves immense time and resources by focusing purification efforts on extracts that show promise for novelty.[8][14]

Caption: The logic of dereplication in natural product discovery.

Phase 3: The Chromatographic Purification Cascade

Chromatography is the workhorse of natural product isolation, separating compounds based on their differential interactions with a stationary phase and a mobile phase.[16][17][18] A multi-step, or "cascade," approach is necessary to move from a complex extract to a pure compound.

Low- to Medium-Pressure Liquid Chromatography (LPLC/MPLC)

The initial purification step often involves techniques like Vacuum Liquid Chromatography (VLC) or Medium-Pressure Liquid Chromatography (MPLC).[19] These methods are used for gross fractionation of the crude extract, separating it into several less complex fractions based on polarity.

Causality: The goal here is not to achieve purity but to simplify the mixture. By using stationary phases like silica gel (normal phase) or C18-bonded silica (reverse phase), the extract is separated into fractions containing compounds of similar polarity.[9][16] This makes the subsequent high-resolution purification step far more manageable and effective.

High-Performance Liquid Chromatography (HPLC): The Final Polish

HPLC is the definitive technique for isolating pure compounds.[9][16] It utilizes high pressure to pass the mobile phase through a column packed with small-particle stationary phases, achieving high-resolution separations.[9]

Experimental Protocol: Preparative HPLC for Thioglycoside Isolation

This protocol provides a generalized starting point. Method development and optimization are critical for each specific sample.

-

Column Selection: A C18 reverse-phase column is a versatile first choice for polar glycosides. The stationary phase is non-polar, and polar compounds elute earlier.[16]

-

Mobile Phase Preparation: Prepare two solvents:

-

Solvent A: 99.9% Water / 0.1% Formic Acid (or Acetic Acid). The acid improves peak shape and ionization for subsequent mass spectrometry.

-

Solvent B: 99.9% Acetonitrile (or Methanol) / 0.1% Formic Acid.

-

-

Sample Preparation: Dissolve the semi-purified fraction from MPLC in a suitable solvent (e.g., methanol or DMSO) and filter through a 0.45 µm syringe filter to remove particulates.

-

Gradient Elution: A gradient elution, where the proportion of Solvent B is increased over time, is typically used to separate compounds with a range of polarities.

-

Example Gradient Table:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min) 0 95 5 10.0 5 95 5 10.0 35 5 95 10.0 40 5 95 10.0 41 95 5 10.0 | 45 | 95 | 5 | 10.0 |

-

-

Detection: Use a Diode Array Detector (DAD) or UV-Vis detector to monitor the column effluent. A wavelength of 254 nm is a common starting point.

-

Fraction Collection: Collect eluting peaks into separate vials using an automated fraction collector.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound. Pool pure fractions and evaporate the solvent to obtain the final compound.

Phase 4: Structural Elucidation and Bioactivity Screening

Once a compound is isolated in pure form, its chemical structure must be determined, and its biological activity must be assessed.

Determining the Molecular Blueprint

A combination of mass spectrometry and NMR spectroscopy is essential for unambiguous structure elucidation.[18][20]

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight, allowing for the determination of the molecular formula. Tandem MS (MS/MS) experiments fragment the molecule, giving clues about its substructures, such as the nature of the sugar (glycone) and non-sugar (aglycone) parts.

-

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for determining the complete 3D structure of a molecule.[21][22] A suite of experiments is required:

-

1D NMR (¹H, ¹³C): Identifies the types and number of hydrogen and carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows which protons are coupled (adjacent), HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, which is critical for piecing together the molecular skeleton and identifying the glycosidic linkage site.[17][21]

-

Assessing Biological Function

The final step is to evaluate the biological activity of the newly discovered thioglycoside.[23] The choice of assay depends on the research objectives. High-throughput screening can test the compound against a wide array of biological targets, such as cancer cell lines, pathogenic microbes, or specific enzymes.[24][25] Promising "hits" from these screens can then be investigated further in more complex biological models.[23][26]

Conclusion and Future Outlook

The discovery of novel thioglycosides from natural sources is a challenging yet rewarding endeavor. It requires a multidisciplinary approach that combines botany, microbiology, analytical chemistry, and pharmacology. The systematic, logic-driven workflow detailed in this guide—from targeted extraction and efficient dereplication to high-resolution chromatographic purification and rigorous structural elucidation—provides a robust framework for success. As analytical technologies continue to advance, particularly in the realms of metabolomics and high-sensitivity NMR, our ability to mine the deep reservoir of natural chemical diversity will only improve, paving the way for the discovery of the next generation of thioglycoside-based therapeutics.

References

- Knob, F. C. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central.

- Al-Sayed, E., & El-Kersh, D. (2022). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques.

- Cutignano, A., & Ianora, A. (2022). The Relevance Of Chemical Dereplication In Microbial Natural Product Screening.

- Hilaris Publisher. (n.d.). Modern Approaches to Isolation and Purification in Natural Products Chemistry.

- National Institutes of Health. (n.d.). Functional chromatographic technique for natural product isolation. PMC.

- Edrada-Ebel, R. (n.d.). Metabolomics and Dereplication Strategies in Natural Products.

- Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. PMC, NIH.

- Slideshare. (n.d.). Extraction of glycosides.

- Thieme E-Books & E-Journals. (n.d.). Metabolomics and dereplication strategies in the discovery of natural product derived drugs.

- Zhang, R., et al. (2024). A two-stage MS feature dereplication strategy for natural products discovery. ChemRxiv.

- Pharmacy 180. (n.d.). Isolation - Drugs Containing Glycosides.

- Hilaris Publisher. (n.d.). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products.

- PubMed Central. (n.d.). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs.

- ResearchGate. (n.d.). Metabolomics and Dereplication Strategies in Natural Products.

- Gupta, A. (n.d.). Strategic approach for purification of glycosides from the natural sources. ResearchGate.

- Research and Reviews. (2023). Strategies for Natural Products Isolation.

- Neliti. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS.

- MDPI. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications.

- MDPI. (n.d.). High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening.

- Google Patents. (n.d.). Method for preparing plants total glycosides.

- ResearchGate. (n.d.). Examples of natural and bioactive compounds containing S‐glycosidic fragment.

- Oh, J., et al. (n.d.). Rare Thioglycosides from the Roots of Wasabia japonica. Journal of Natural Products.

- Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry.

- PubMed Central. (n.d.). The analgesic potential of glycosides derived from medicinal plants.

- Luhata, L. P., & Luhata, W. G. (n.d.). TILIROSIDE: Biosynthesis, Bioactivity and Structure Activity Relationship (SAR) - A Review. The Journal of Phytopharmacology.

- ResearchGate. (n.d.). Examples of biologically active thioglycosides.

- National Institutes of Health. (n.d.). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. PMC.

- ResearchGate. (n.d.). 1-Thiosugars: From Synthesis to Applications.

- DTU Research Database. (n.d.). Structural elucidation of polysaccharides and investigations of enzymatic syntesis of oligosaccharides using NMR spectroscopy.

- Semantic Scholar. (n.d.). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides.

- PubMed. (n.d.). Thioglycosides in Carbohydrate research.

- ResearchGate. (n.d.). Thioglycosides in Carbohydrate Research.

- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.

- Sci-Hub. (n.d.). NMR Spectroscopy in the structural elucidation of oligosaccharides and glycosides.

- ResearchGate. (n.d.). From glycoside hydrolases to thioglycoligases: The synthesis of thioglycosides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction of glycosides | DOCX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. The analgesic potential of glycosides derived from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. media.neliti.com [media.neliti.com]

- 11. pharmacy180.com [pharmacy180.com]

- 12. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 13. High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening | MDPI [mdpi.com]

- 14. Metabolomics and Dereplication Strategies in Natural Products | Springer Nature Experiments [experiments.springernature.com]

- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 16. jsmcentral.org [jsmcentral.org]

- 17. researchgate.net [researchgate.net]

- 18. rroij.com [rroij.com]

- 19. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. orbit.dtu.dk [orbit.dtu.dk]

- 23. hilarispublisher.com [hilarispublisher.com]

- 24. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Bioactivity Prediction for Pyran-Based Molecules: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Pyran Scaffold

The pyran ring, a six-membered oxygen-containing heterocycle, represents a cornerstone in medicinal chemistry.[1][2] This privileged scaffold is embedded in a vast array of natural products and synthetic molecules, exhibiting a remarkable breadth of pharmacological activities, including potent anticancer properties.[2][3] The inherent structural versatility of the pyran moiety allows for diverse functionalization, making it a fertile ground for the development of novel therapeutics.[1][4] As we navigate the complex landscape of drug discovery, the ability to rapidly and accurately predict the biological activity of pyran-based molecules is paramount. This guide provides a comprehensive technical overview of the in silico methodologies that are empowering researchers to unlock the full therapeutic potential of this remarkable chemical entity. By leveraging computational power, we can accelerate the identification of promising drug candidates, optimize their properties, and ultimately, bring new medicines to patients faster.

The In Silico Toolkit: A Multi-faceted Approach to Bioactivity Prediction

The prediction of bioactivity for pyran-based molecules is not a monolithic process but rather a synergistic application of various computational techniques. Each method offers a unique lens through which to examine the potential of a molecule, and their combined insights provide a robust framework for decision-making in drug discovery pipelines. This guide will delve into the core methodologies: Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling and virtual screening, molecular docking, and ADMET prediction.

Section 1: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5] By identifying the key molecular descriptors that influence a molecule's potency, QSAR models can be used to predict the activity of novel, untested compounds.

The Causality Behind QSAR: From Structure to Activity

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), we can build a predictive model. For pyran-based molecules, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, such as anticancer and antimicrobial effects.[6][7]

A Self-Validating System: Building Robust QSAR Models

A trustworthy QSAR model must be rigorously validated to ensure its predictive power. This involves both internal and external validation techniques.

-

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's stability and robustness.

-

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development.

A statistically sound QSAR model, characterized by a high correlation coefficient (R²) and predictive R² (pred_R²), provides a reliable tool for prioritizing pyran-based analogues for synthesis and biological testing.

Experimental Protocol: A Step-by-Step QSAR Workflow

-

Data Set Preparation:

-

Compile a dataset of pyran-based molecules with experimentally determined biological activity data (e.g., IC50 values).

-

Ensure data consistency and handle any missing values.

-

Divide the dataset into a training set for model building and a test set for external validation.[8]

-

-

Molecular Descriptor Calculation:

-

Generate a wide range of 2D and 3D molecular descriptors for each molecule in the dataset using software like PaDEL-Descriptor or Dragon.

-

-

Feature Selection:

-

Employ statistical methods such as genetic algorithms or stepwise multiple linear regression to select the most relevant descriptors that correlate with biological activity.

-

-

Model Generation:

-

Use machine learning algorithms like multiple linear regression (MLR), partial least squares (PLS), or support vector machines (SVM) to build the QSAR model.[9]

-

-

Model Validation:

-

Perform internal validation (e.g., cross-validation) and external validation using the test set to assess the model's predictive performance.[9]

-

Section 2: Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling focuses on the 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target.[10] These models serve as 3D queries for virtual screening of large compound libraries to identify novel "hit" molecules.[11]

The Rationale of Pharmacophore-Based Discovery

The interaction between a drug molecule and its target is governed by specific molecular recognition events, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.[12] A pharmacophore model encapsulates these key features, providing a blueprint for designing or identifying molecules with the desired biological activity.[5] For pyran-based drug discovery, pharmacophore models have been successfully employed to identify novel inhibitors of various enzymes, including kinases like VEGFR-2.[1][4][13]

A Self-Validating System: Ensuring Model Reliability

A robust pharmacophore model should be able to distinguish between active and inactive compounds. Validation is typically performed using a test set of known active and inactive molecules. A good model will have a high enrichment factor, meaning it preferentially identifies active compounds from a diverse chemical library.[10]

Experimental Protocol: Pharmacophore Generation and Virtual Screening

-

Pharmacophore Model Generation:

-

Ligand-Based: If a set of active pyran-based molecules is known, align them and extract the common chemical features to generate a pharmacophore model.[14]

-

Structure-Based: If the 3D structure of the target protein is available, identify the key interaction points in the active site to create a pharmacophore model.[15]

-

-

Pharmacophore Model Validation:

-

Use a test set containing known active and inactive compounds to evaluate the model's ability to discriminate between them. Calculate metrics like enrichment factor and ROC curves.[10]

-

-

Virtual Screening:

-

Hit Filtering and Selection:

-

Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection.

-

Cluster the filtered hits based on chemical similarity to identify diverse scaffolds for further investigation.

-

Sources

- 1. Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacophore based 3D-QSAR study of VEGFR-2 inhibitors | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Virtual screening,docking and molecular dynamics simulation of selected phytochemical compounds bound to receptor tyrosine kinases:A correlative anti angiogenic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Design by Pharmacophore and Virtual Screening Approach | MDPI [mdpi.com]

- 11. Pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

- 14. mdpi.com [mdpi.com]

- 15. Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Virtual screening of chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Structural Elucidation of Complex Carbohydrate Analogues

Abstract

The intricate and heterogeneous nature of complex carbohydrates and their analogues presents a formidable challenge in modern analytical science. Unlike the template-driven synthesis of proteins and nucleic acids, the non-template biosynthesis of glycans results in a vast diversity of structures, including variations in monosaccharide composition, linkage, and branching.[1] This guide provides a comprehensive overview of the core methodologies employed for the complete structural elucidation of these molecules, tailored for researchers, scientists, and professionals in drug development. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supplemented by essential chemical derivatization techniques and validated by computational modeling. The focus will be on the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Unfolding Challenge: Deciphering the Sugar Code

The structural complexity of carbohydrates is immense; for instance, three different hexoses can theoretically form 38,016 unique trisaccharides.[2] This inherent complexity necessitates a multi-pronged analytical approach. A complete structural characterization of a complex carbohydrate analogue requires the determination of:

-

Monosaccharide Composition: Identifying the constituent sugar units.

-

Glycosidic Linkage: Determining the connectivity between monosaccharides.

-

Anomeric Configuration: Ascertaining the stereochemistry (α or β) of the glycosidic bonds.

-

Sequence and Branching: Mapping the order and arrangement of the sugar residues.

-

Ring Conformation and Three-Dimensional Structure: Understanding the spatial arrangement of the molecule.

This guide will navigate the core techniques that, when used in concert, provide a comprehensive picture of a carbohydrate's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Carbohydrate Analysis

NMR spectroscopy is arguably the most powerful, non-destructive technique for the detailed structural analysis of carbohydrates in solution.[3][4] It provides unparalleled insight into the connectivity, configuration, and conformation of these molecules.

The Rationale Behind NMR Experiment Selection

The primary challenge in carbohydrate NMR is the significant overlap of proton signals within a narrow chemical shift range.[3] To overcome this, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

Table 1: Key NMR Experiments for Carbohydrate Structural Elucidation

| Experiment | Information Yielded | Rationale for Use |

| 1D ¹H | Initial assessment of sample purity and complexity. Identification of anomeric protons. | Provides a quick overview and guides the selection of 2D experiments. |

| 2D COSY (Correlation Spectroscopy) | Reveals proton-proton (¹H-¹H) spin-spin couplings within a monosaccharide residue. | Essential for tracing the connectivity of protons within a sugar ring. |

| 2D TOCSY (Total Correlation Spectroscopy) | Correlates all protons within a single spin system (monosaccharide residue). | Powerful for identifying all the protons belonging to a specific sugar unit, even with significant overlap. |

| 2D HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons (¹H-¹³C). | Disperses the crowded proton spectrum into the wider carbon chemical shift range, aiding in resonance assignment.[4] |

| 2D HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away. | Crucial for identifying inter-residue linkages by observing correlations across the glycosidic bond.[4] |

| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects through-space correlations between protons that are close in proximity. | Provides information on the 3D structure and conformation, including inter-residue linkages and the overall shape of the molecule. |

Experimental Protocol: A Step-by-Step Workflow for 2D NMR Analysis

-

Sample Preparation: Dissolve the purified carbohydrate analogue in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can influence the exchange of hydroxyl protons; for observing these, a supercooled aqueous solution may be used.[5]

-

1D ¹H Spectrum Acquisition: Acquire a high-resolution 1D ¹H spectrum to assess sample quality and identify the anomeric proton region (typically 4.5-5.5 ppm).

-

2D COSY and TOCSY Acquisition: Run COSY and TOCSY experiments to establish intra-residue proton connectivities. Start by identifying the anomeric proton and "walk" through the spin system to assign the other protons of that residue.

-

2D HSQC Acquisition: Acquire an HSQC spectrum to assign the chemical shifts of the carbons directly attached to the assigned protons.

-

2D HMBC Acquisition: Run an HMBC experiment to identify long-range ¹H-¹³C correlations. This is critical for determining the glycosidic linkages between sugar units. For example, a correlation between the anomeric proton of residue A and a carbon of residue B establishes the linkage point.

-

2D NOESY Acquisition: Acquire a NOESY spectrum to confirm linkage positions and gain insight into the 3D conformation of the molecule. Inter-residue NOEs are key for determining the spatial arrangement of the monosaccharide units.

Caption: A generalized workflow for the structural elucidation of complex carbohydrates using NMR spectroscopy.

Mass Spectrometry (MS): Unraveling Sequence and Composition

Mass spectrometry is a highly sensitive technique that provides crucial information on the molecular weight, composition, and sequence of carbohydrates.[1][6][7] The advent of soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) has made MS indispensable in glycomics.[8]

The Logic of Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing carbohydrates.[1][9] In an MS/MS experiment, a precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation of glycans occurs primarily at the glycosidic bonds (producing B, C, Y, and Z ions) and through cross-ring cleavages (producing A and X ions).[9]

-

Glycosidic Bond Cleavage: Provides information about the sequence and monosaccharide composition.

-

Cross-Ring Cleavage: Can offer insights into the linkage positions of the monosaccharides.

Table 2: Common Ion Activation Methods in Carbohydrate MS/MS

| Activation Method | Mechanism | Information Obtained |

| Collision-Induced Dissociation (CID) | Collision with an inert gas. | Primarily glycosidic bond cleavages, useful for sequencing. |

| Higher-Energy Collisional Dissociation (HCD) | Similar to CID but at higher energies. | Generates more extensive fragmentation, including cross-ring cleavages, aiding in linkage analysis.[10] |

| Electron Capture/Transfer Dissociation (ECD/ETD) | Involves electron capture or transfer. | Particularly useful for the analysis of labile modifications like sulfation.[10] |

Experimental Protocol: A Typical LC-MS/MS Workflow

-

Sample Preparation and Derivatization: Glycans are often derivatized to improve ionization efficiency and chromatographic separation.[11][12] Common derivatization strategies include permethylation and labeling with fluorescent tags like 2-aminobenzamide (2-AB).[11][12]

-

Liquid Chromatography (LC) Separation: The derivatized glycans are separated using an appropriate LC method, often HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase chromatography.

-

MS Analysis (Full Scan): The eluting glycans are ionized (typically by ESI) and a full MS scan is acquired to determine the molecular weights of the components in the mixture.

-